molecular formula C19H27F3N2O6 B13386932 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13386932
M. Wt: 436.4 g/mol
InChI Key: ZYSYESQESYWANO-UHFFFAOYSA-N
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Description

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a complex organic compound known for its significant biological and pharmacological properties. This compound is particularly noted for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which has potential therapeutic applications in the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the adamantylamine derivative. The adamantylamine is then reacted with a suitable acylating agent to form the intermediate product. This intermediate is further reacted with pyrrolidine-2-carboxylic acid under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase IV (DPP-IV). By inhibiting DPP-IV, it prevents the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. This mechanism makes it a promising candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid stands out due to its unique adamantylamine moiety, which contributes to its stability and bioavailability. This structural feature enhances its potential as a therapeutic agent compared to other similar compounds .

Properties

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSYESQESYWANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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